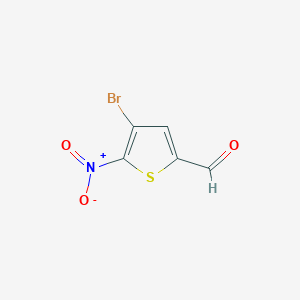

4-Bromo-5-nitrothiophene-2-carbaldehyde

Descripción general

Descripción

4-Bromo-5-nitrothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H2BrNO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Aplicaciones Científicas De Investigación

4-Bromo-5-nitrothiophene-2-carbaldehyde has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Material Science: It is employed in the development of organic semiconductors and conductive polymers.

Biological Studies: The compound is used in the synthesis of biologically active molecules for medicinal chemistry research.

Industrial Applications: It serves as a building block for the production of dyes, pigments, and agrochemicals.

Mecanismo De Acción

Target of Action

Similar compounds like 5-nitro-2-thiophenecarboxaldehyde have been used in the preparation of various novel oxime ether derivatives, which are known to be anti-protozoan agents .

Mode of Action

It is suggested that nitrothiophenes, in general, may act by forming meisenheimer complexes .

Biochemical Pathways

It’s worth noting that 2-bromo-5-nitrothiophene, a related compound, participates in the synthesis of oligothiophene precursors for generating (porphinato)zinc (ii)-based chromophores .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption .

Result of Action

Related compounds have been used in the preparation of various novel oxime ether derivatives, which are known to be anti-protozoan agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-nitrothiophene-2-carbaldehyde typically involves the bromination and nitration of thiophene derivatives. One common method involves the following steps:

Bromination: Thiophene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromothiophene.

Nitration: The brominated thiophene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-bromo-5-nitrothiophene.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5-nitrothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

Substitution: Sodium methoxide in methanol, aniline in ethanol.

Major Products

Oxidation: 4-Bromo-5-nitrothiophene-2-carboxylic acid.

Reduction: 4-Bromo-5-aminothiophene-2-carbaldehyde.

Substitution: 4-Substituted-5-nitrothiophene-2-carbaldehyde derivatives.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the nitro group, making it less reactive in certain reactions.

5-Nitro-2-thiophenecarboxaldehyde: Similar structure but lacks the bromine atom, affecting its reactivity and applications.

2-Bromo-5-nitrothiophene: Lacks the aldehyde group, limiting its use in formylation reactions.

Uniqueness

4-Bromo-5-nitrothiophene-2-carbaldehyde is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Propiedades

IUPAC Name |

4-bromo-5-nitrothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTSZQWGTDZBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619452 | |

| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-07-1 | |

| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.